N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride

Descripción general

Descripción

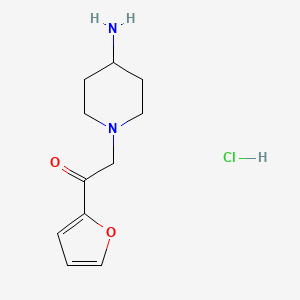

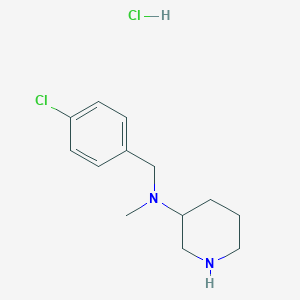

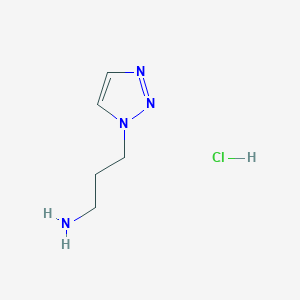

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride is a chemical compound with the empirical formula C9H12ClN3 and a molecular weight of 197.66 g/mol . It belongs to the class of guanidine derivatives and contains a piperidine ring substituted with a chlorobenzyl group. The compound’s structure consists of a piperidine nitrogen, a methyl group, and a 4-chlorobenzyl moiety.

Synthesis Analysis

The synthesis of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride involves the reaction of benzylamine with 4-carboxybenzaldehyde in ethanol . The resulting compound is verified using single-crystal X-ray diffraction, which confirms its structure.

Chemical Reactions Analysis

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride can participate in various chemical reactions, including oxidation, substitution, and complexation. For instance, under specific conditions, it can be oxidized to 4-chlorobenzaldehyde .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds like N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride are significant in the chemical industry. Advanced Oxidation Processes (AOPs) have been proven effective for the mineralization and degradation of such nitrogen-containing compounds. AOPs, including ozone and Fenton processes, demonstrate high reactivity towards amines, dyes, and pesticides. These processes are pivotal in addressing the global concern over toxic and hazardous nitrogen-containing compounds in water, offering a pathway to efficient degradation and improving treatment schemes (Bhat & Gogate, 2021).

Synthetic Routes and Structural Properties

The compound's structural properties and synthetic routes are explored to enhance organic synthesis methodologies. Studies on the reaction of chloral with substituted anilines, leading to various novel compounds, highlight the versatility of nitrogen-containing compounds in synthesizing diverse organic molecules. High-resolution magnetic resonance spectra and ab initio calculations offer insights into the products' conformations, enabling precise manipulation in organic synthesis (Issac & Tierney, 1996).

Catalytic Applications and Organic Transformations

The utilization of N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride in catalysis and organic transformations is a key area of interest. Research on N-halo reagents, including N-halo amines, underscores their role in various organic functional group transformations. These transformations encompass oxidation reactions, halogenation of compounds, acylation, and more, showcasing the compound's potential as a versatile reagent in organic synthesis (Kolvari et al., 2007).

Biochemical Applications and Toxic Substance Reduction

In biochemical research, the reduction of toxic substances in food has been studied, with lactic acid bacteria (LAB) shown to effectively decrease harmful substances through adsorption or degradation. LAB's interaction with nitrogen-containing compounds like N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride could play a role in reducing the presence of toxic substances in food, improving food safety (Shao et al., 2021).

Environmental and Health Impact Studies

The environmental and health impacts of nitrogen-containing disinfection by-products (N-DBPs), including compounds related to N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride, are critically reviewed. Understanding the formation pathways of N-DBPs and their control is essential for mitigating their presence in drinking water, emphasizing the compound's relevance in environmental health research (Shah & Mitch, 2012).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.ClH/c1-16(13-3-2-8-15-9-13)10-11-4-6-12(14)7-5-11;/h4-7,13,15H,2-3,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJSMCFWKBEPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-N-methylpiperidin-3-amine hydrochloride | |

CAS RN |

1261232-70-5 | |

| Record name | 3-Piperidinamine, N-[(4-chlorophenyl)methyl]-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

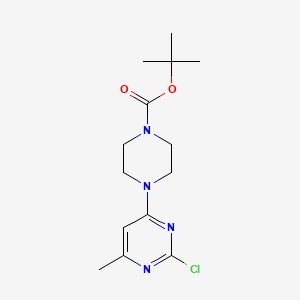

![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)